N-(tert-butyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide, also known as OTOP1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTOP1 is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Material Applications
Polyamides with Flexible Main-Chain Ether Linkages : Research by Hsiao et al. explored the synthesis of polyamides using derivatives similar to the compound . These polyamides, characterized by their flexible main-chain ether linkages and high thermal stability, were found to be noncrystalline, soluble in polar solvents, and capable of forming transparent, flexible, and tough films. This suggests potential applications in material science, particularly for high-performance polymers (Hsiao et al., 2000).
Medicinal Chemistry and Biological Evaluation
Antibacterial Evaluation of Chromene Derivatives : A study by Pouramiri et al. involved the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing an environmentally friendly approach to producing compounds with antibacterial effects. These derivatives were tested against Gram-negative and Gram-positive bacteria, indicating their potential as lead compounds in the development of new antibacterial agents (Pouramiri et al., 2017).
TRPM8 Antagonists for Neuropathic Pain : Chaudhari et al. identified a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as potent TRPM8 antagonists through analogue-based design. These compounds showed efficacy in rodent models of neuropathic pain, highlighting their potential for therapeutic applications (Chaudhari et al., 2013).
Organic Synthesis and Chemical Properties
Versatile Intermediates for Asymmetric Synthesis : Ellman et al. discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating their versatility and efficiency in synthesizing a wide range of highly enantioenriched amines. This research underscores the significance of such compounds in facilitating complex organic synthesis processes (Ellman et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound “N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. As research progresses, we can expect to gain a better understanding of the compound’s role in various biochemical pathways .
Pharmacokinetics
It is known that the compound is slightly soluble in water . This could potentially affect its bioavailability, as compounds that are water-soluble are generally more readily absorbed by the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that it may have potential antitumor activities
properties
IUPAC Name |
N-tert-butyl-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22(19(25)21-11-7-4-8-12-21)18(24)17-13-15(23)14-9-5-6-10-16(14)26-17/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINHVAJHJMALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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